molecular formula C19H19N3O2S B2396405 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine CAS No. 301308-76-9

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine

Cat. No.: B2396405
CAS No.: 301308-76-9
M. Wt: 353.44
InChI Key: FYPMEHDCULDCCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C19H19N3O2S and its molecular weight is 353.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The compound, also known as 2H,3H-benzo[3,4-e]1,4-dioxin-6-yl(2-methyl(5,6,7,8-tetrahydrobenzo[b]thiopheno [3,2-e]pyrimidin-4-yl))amine, exhibits inhibitory potential against cholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in neural signal transmission and inflammation, respectively.

Mode of Action

The compound interacts with its targets, cholinesterases and lipoxygenase enzymes, and inhibits their activity

Biochemical Pathways

By inhibiting cholinesterases, the compound affects the cholinergic signaling pathway . This pathway is involved in many physiological processes, including muscle contraction, pain perception, and memory formation. Inhibition of cholinesterases leads to an increase in acetylcholine levels, enhancing cholinergic signaling .

The compound’s inhibition of lipoxygenase affects the arachidonic acid metabolism pathway . Lipoxygenases are involved in the production of leukotrienes, which are inflammatory mediators. Thus, inhibition of lipoxygenase can lead to reduced inflammation .

Result of Action

The compound’s action results in enhanced cholinergic signaling and reduced inflammation due to its inhibitory effects on cholinesterases and lipoxygenase, respectively . This can have various effects at the molecular and cellular levels, depending on the specific context.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-11-20-18(17-13-4-2-3-5-16(13)25-19(17)21-11)22-12-6-7-14-15(10-12)24-9-8-23-14/h6-7,10H,2-5,8-9H2,1H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYPMEHDCULDCCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2C3=C(CCCC3)SC2=N1)NC4=CC5=C(C=C4)OCCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.